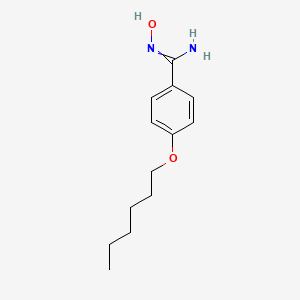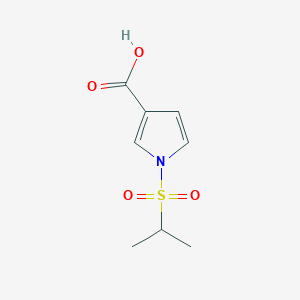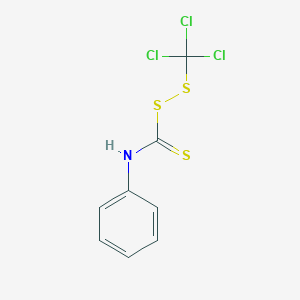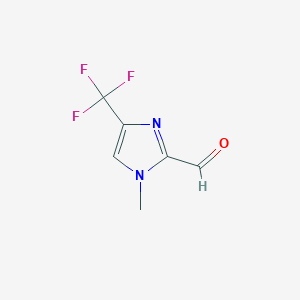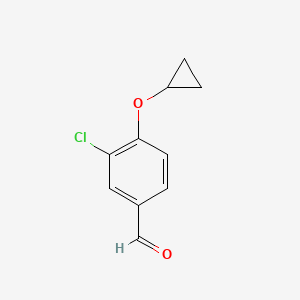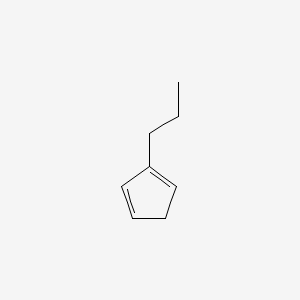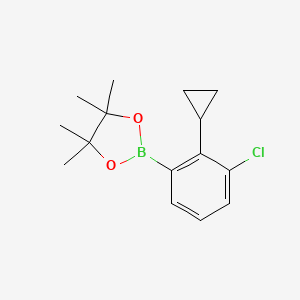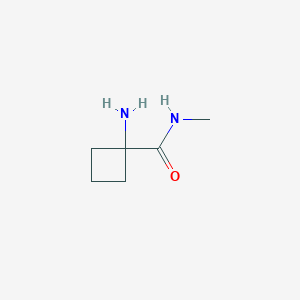![molecular formula C8H15BN2O3 B13983488 [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid typically involves the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of pinacol boronate esters as intermediates. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions:
Oxidation: [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or esters.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted pyrazoles, which are valuable intermediates in organic synthesis .
科学的研究の応用
Chemistry: In chemistry, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and natural products .
Biology: This compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Medicine: In medicine, boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes .
Industry: Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
作用機序
The mechanism by which [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This compound targets specific enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
- [1-(2-Hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid pinacol ester
- 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
- (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
Uniqueness: Compared to similar compounds, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exhibits unique reactivity and stability, making it particularly valuable in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boronic acid derivatives .
特性
分子式 |
C8H15BN2O3 |
|---|---|
分子量 |
198.03 g/mol |
IUPAC名 |
[1-(2-hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-6-7(9(13)14)4-11(10-6)5-8(2,3)12/h4,12-14H,5H2,1-3H3 |
InChIキー |
SJFDKRICTQPNJK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)CC(C)(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


